ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a benzodiazepine derivative characterized by a 1,5-benzodiazepine core substituted with a thioether-linked acetamide group (bearing a 4-fluoro-2-methylphenyl moiety) and an ethyl ester side chain.
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-3-29-22(28)12-16-11-21(26-19-7-5-4-6-18(19)24-16)30-13-20(27)25-17-9-8-15(23)10-14(17)2/h4-11,24H,3,12-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFQFMTCDVTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate, a compound featuring a benzodiazepine core, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22FN3O3S, with a molecular weight of approximately 427.5 g/mol. The structure includes a benzodiazepine ring, a thioether linkage, and a fluorinated aromatic moiety, which may influence its biological activity.
Biological Activity Overview
This compound is primarily studied for its antiproliferative and antitumor properties. The presence of the fluorinated aromatic group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Antiproliferative Effects
Research indicates that compounds similar to ethyl [4-(...)] exhibit potent antiproliferative activity against various cancer cell lines. For instance, benzothiazole derivatives with similar structural features have shown effectiveness in inhibiting cancer cell growth by inducing apoptosis through DNA damage mechanisms .
The biological activity of ethyl [4-(...)] may involve several mechanisms:
- Metabolic Activation : Like other fluorinated compounds, it may undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation pathways.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in sensitive cancer cells.
Study 1: Fluorinated Benzothiazoles
In a comparative study on fluorinated benzothiazoles, it was revealed that these compounds could induce expression of cytochrome P450 enzymes in sensitive cancer cells, enhancing their antiproliferative effects without the biphasic dose-response typically observed with other agents . This finding suggests that ethyl [4-(...)] might similarly enhance enzyme expression leading to increased efficacy.
Study 2: Benzodiazepine Derivatives
Research on benzodiazepine derivatives has shown that modifications at the 1 and 5 positions significantly affect their biological activity. For example, certain derivatives demonstrated increased binding affinity to GABA receptors, influencing neuronal excitability and potentially offering therapeutic benefits in anxiety disorders .
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Key Observations :
- The 1,5-benzodiazepine core distinguishes the target compound from pyrimidinone, quinazolinone, or thiazole-based analogs.
- The 4-fluoro-2-methylphenyl group introduces steric and electronic effects distinct from nitro (e.g., ), phenylquinazolinone (e.g., ), or thiophene (e.g., ) substituents.
- The ethyl ester enhances lipophilicity compared to carboxylic acids or amides in similar structures.
Comparison with Analogous Syntheses
- Pyrimidinone Derivatives (): Utilize S-alkylation followed by acid-mediated cyclization (e.g., concentrated H₂SO₄ at 80°C).
- Quinazolinone Derivatives (): Employ hydrazine hydrate for hydrazide formation, followed by thiocarbonyl-bis-thioglycolic acid coupling.
- Thiazole Derivatives (): Rely on thioureido linkages via reaction with thiocarbonyl reagents.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
